![molecular formula C23H20N2O4 B2965624 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035018-69-8](/img/structure/B2965624.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d
Actividad Biológica
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula
- Formula: C₁₅H₁₇N₁O₃
- Molecular Weight: 259.3004 g/mol
- IUPAC Name: this compound
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the same chemical family. For instance, a derivative, (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one , demonstrated significant anticonvulsant activity in various animal models. The most active compound showed an effective dose (ED50) of 4.3 mg/kg with a high protective index (TD50/ED50) of 37.4, indicating its potential as a therapeutic agent for epilepsy treatment .
The proposed mechanism of action for these compounds involves the modulation of sodium channels, specifically Na v1.1 channels. The ability to inhibit these channels suggests a pathway through which the compound could exert its anticonvulsant effects .
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by derivatives of this compound. Some studies have reported moderate to significant antibacterial and antifungal activities, particularly in compounds with higher lipophilicity .
Case Study 1: Anticonvulsant Efficacy
In a study focusing on the synthesis and evaluation of pyrrolidinone derivatives, it was found that certain compounds provided substantial protection against seizures in mice models. The findings indicate that these compounds could be developed further for clinical applications in epilepsy management .
Case Study 2: Antimicrobial Properties
A series of synthesized derivatives were tested against various bacterial strains. Compounds showed varying degrees of effectiveness, with some achieving notable inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus .
Data Summary
Compound | Activity | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|---|
6d | Anticonvulsant | 4.3 | 160.9 | 37.4 |
Various | Antimicrobial | N/A | N/A | Moderate to significant |
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(9-7-16-6-8-19-21(13-16)28-15-27-19)25-12-10-18(14-25)29-20-5-1-3-17-4-2-11-24-23(17)20/h1-9,11,13,18H,10,12,14-15H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIVRKWZMQYIEK-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.